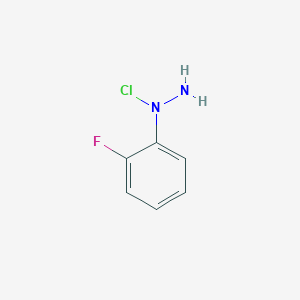

1-Chloro-1-(2-fluorophenyl)hydrazine

Descripción

1-Chloro-1-(2-fluorophenyl)hydrazine is a halogenated hydrazine derivative featuring a chloro substituent on the hydrazine nitrogen and a 2-fluorophenyl group. This compound is pivotal in synthesizing heterocyclic frameworks, such as pyrazolidines and thiazoles, due to its reactive hydrazine backbone and aromatic fluorine substituent. Its synthesis typically involves acid-catalyzed reactions with halogenated precursors, as demonstrated in the preparation of pyrazolidine derivatives (e.g., 5-(2-chlorophenyl)-1-(2-fluorophenyl)pyrazolidine) using 2-fluorophenylhydrazine hydrochloride under acidic conditions . The fluorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and biological activity.

Propiedades

Fórmula molecular |

C6H6ClFN2 |

|---|---|

Peso molecular |

160.58 g/mol |

Nombre IUPAC |

1-chloro-1-(2-fluorophenyl)hydrazine |

InChI |

InChI=1S/C6H6ClFN2/c7-10(9)6-4-2-1-3-5(6)8/h1-4H,9H2 |

Clave InChI |

SUBZVLXUKPKHIW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)N(N)Cl)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-fluorophenyl)hydrazine can be synthesized through the reaction of 2-fluorophenylhydrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction can be represented as follows:

2-Fluorophenylhydrazine+Thionyl Chloride→1-Chloro-1-(2-fluorophenyl)hydrazine+By-products

Industrial Production Methods: Industrial production of 1-Chloro-1-(2-fluorophenyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-1-(2-fluorophenyl)hydrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding azo or azoxy compounds.

Reduction Reactions: Reduction can lead to the formation of 1-(2-fluorophenyl)hydrazine.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of 1-(2-fluorophenyl)hydrazine derivatives.

Oxidation: Formation of azo or azoxy compounds.

Reduction: Formation of 1-(2-fluorophenyl)hydrazine

Aplicaciones Científicas De Investigación

1-Chloro-1-(2-fluorophenyl)hydrazine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

Material Science: Utilized in the preparation of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties

Mecanismo De Acción

The mechanism of action of 1-Chloro-1-(2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 1-Chloro-1-(2-fluorophenyl)hydrazine Derivatives

Key Observations

Substituent Position Effects: The 2-fluorophenyl group in 1-chloro-1-(2-fluorophenyl)hydrazine induces steric hindrance and electronic effects distinct from 4-fluorophenyl analogs (e.g., [2-(4-fluoro-phenyl)-ethyl]-hydrazine hydrochloride). The ortho-fluorine reduces ring flexibility and enhances metabolic stability compared to para-substituted derivatives . Chlorine vs. Other Halogens: Chlorine at the hydrazine nitrogen increases electrophilicity, facilitating nucleophilic substitutions, as seen in pyridazinone syntheses . Bromine or iodine analogs (e.g., 1-(2-iodophenyl)hydrazine hydrochloride) exhibit lower reactivity due to larger atomic radii .

Biological Activity: Antitubercular Activity: N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine (4a) achieves 99% inhibition of M. tuberculosis at 3.125 µg/mL, attributed to the synergistic effects of the 2-fluorophenyl group and the quinoline scaffold . Anticancer Potential: Thiazole derivatives (e.g., 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-thiazoles) show cytotoxicity via intercalation with DNA, a mechanism less prominent in non-fluorinated analogs .

Critical Analysis

- Reaction Efficiency : Acid catalysis (HCl, H₂SO₄) is crucial for high yields (>90%) in hydrazine-based syntheses, while base-mediated reactions (e.g., K₂CO₃ in acetone) yield ~85% due to side-product formation .

- Spectral Trends: Hydrazine NH protons consistently resonate at δ >9 ppm across derivatives, confirming hydrogen bonding. Fluorine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals upfield compared to non-fluorinated analogs .

Stability and Isomerism

- Geometric Isomerism : Hydrazones derived from 1-chloro-1-(2-fluorophenyl)hydrazine (e.g., benzalhydrazones) exhibit cis-trans isomerism in solution. The trans isomer dominates in solid-state due to higher thermodynamic stability .

- Degradation Pathways: Hydrazine derivatives are prone to hydrolysis under acidic conditions, forming hydrazides or amines. Fluorinated analogs demonstrate slower degradation rates compared to chlorinated or non-halogenated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.